molecular formula C25H21ClN2O4S B11464544 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11464544
M. Wt: 481.0 g/mol
InChI Key: JPJZKCDUMSGJEG-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired tricyclic compounds.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

    Cyclization: The tricyclic structure allows for potential cyclization reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione include:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific tricyclic structure and the presence of both oxa and thia groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H21ClN2O4S

Molecular Weight

481.0 g/mol

IUPAC Name

4-(3-chlorophenyl)-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C25H21ClN2O4S/c1-25(2)12-18-20(14-32-25)33-23-21(18)22(30)28(17-10-6-9-16(26)11-17)24(31)27(23)13-19(29)15-7-4-3-5-8-15/h3-11H,12-14H2,1-2H3

InChI Key

JPJZKCDUMSGJEG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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